![molecular formula C7H9Cl2N3 B1612120 Imidazo[1,2-a]pyridin-8-amine dihydrochloride CAS No. 235106-56-6](/img/structure/B1612120.png)

Imidazo[1,2-a]pyridin-8-amine dihydrochloride

Overview

Description

Imidazo[1,2-a]pyridin-8-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are nitrogen-containing heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various classes of drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

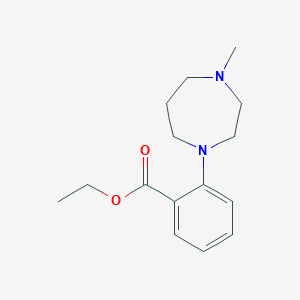

The molecular structure of Imidazo[1,2-a]pyridin-8-amine dihydrochloride is characterized by a fused bicyclic 5,6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of similar compounds have been obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridin-8-amine dihydrochloride derivatives show great potential in the field of optoelectronics. These compounds are being explored for their use in devices that detect and control light, which can include applications like light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The unique properties of these derivatives make them suitable for sensor technology. Researchers are investigating their use in chemical sensors and biosensors, which can offer high sensitivity and selectivity for various environmental and biological analytes .

Anti-Cancer Drugs

There is significant interest in the pharmaceutical field regarding the anti-cancer properties of Imidazo[1,2-a]pyridin-8-amine dihydrochloride. Studies are focusing on synthesizing derivatives that can act as potent anti-cancer agents with lower side effects compared to traditional chemotherapy .

Confocal Microscopy and Imaging

These compounds are also being used as emitters in confocal microscopy and imaging techniques. Their luminescent properties allow for enhanced imaging contrast and resolution, which is crucial in biological research and medical diagnostics .

Organic Synthesis

Imidazo[1,2-a]pyridin-8-amine dihydrochloride serves as a versatile scaffold in organic synthesis. It is used to develop new synthetic methods and explore its reactivity for creating multifarious biological activities .

Material Science

In material science, this compound’s structural character is leveraged to develop new materials with desired properties. Its applications range from creating novel polymers to enhancing the functionality of existing materials .

Drug Development

The compound’s intriguing chemical structure makes it a valuable scaffold in drug development. Researchers are constantly developing Imidazo[1,2-a]pyridin-8-ylamine dihydrochloride derivatives due to their varied biological activity and potential therapeutic uses .

Natural Products

Lastly, these derivatives find applications in the field of natural products. They are used to mimic or modify natural compounds, leading to discoveries of new drugs and better understanding of biological processes .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors . .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through covalent bonding .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry , suggesting that it may influence multiple biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer activity.

Action Environment

It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which may be influenced by environmental conditions.

Future Directions

properties

IUPAC Name |

imidazo[1,2-a]pyridin-8-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h1-5H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOMZTUGRVWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599050 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-8-amine dihydrochloride | |

CAS RN |

235106-56-6 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)

![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)